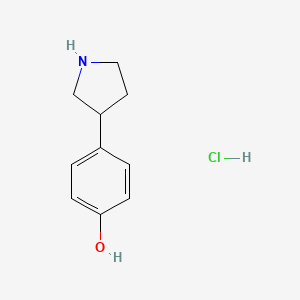

4-吡咯烷-3-基苯酚盐酸盐

描述

4-Pyrrolidin-3-yl-phenol hydrochloride is a chemical compound that is white to yellow in solid form . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as 4-Pyrrolidin-3-yl-phenol hydrochloride, can be achieved through various synthetic strategies. One common method involves ring construction from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings . The Petasis reaction, which occurs between aldehyde, amine, and boronic acid, is also used to synthesize alkylaminophenols .Molecular Structure Analysis

The molecular structure of 4-Pyrrolidin-3-yl-phenol hydrochloride is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis

Pyrrolidine derivatives, including 4-Pyrrolidin-3-yl-phenol hydrochloride, are known for their wide range of chemical reactions. They are often used in the synthesis of bioactive molecules with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Physical And Chemical Properties Analysis

4-Pyrrolidin-3-yl-phenol hydrochloride is a white to yellow solid . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.科学研究应用

合成和化学结构

4-吡咯烷-3-基苯酚盐酸盐衍生物已被合成并分析了它们的结构性质。这些化合物的合成通常涉及新颖的方案和方法,旨在增强它们的化学和物理性质以满足特定应用。例如,Zulfiqar 等人。(2021) 详细介绍了一种吡咯烷衍生物的合成、晶体结构和量子化学研究,重点介绍了其由于其显着的生物活性而具有抗癌和抗炎应用的潜力 (Zulfiqar 等人,2021)。

药物发现中的潜力

对吡咯烷衍生物的研究延伸到药物发现,特别关注它们的抗癌、抗炎和抗菌特性。这些化合物的独特化学结构有助于它们的生物活性,使它们成为开发新治疗剂的候选者。例如,Lee 等人。(2011) 合成了 2-氨基嘧啶衍生物,发现用吡咯烷-3,4-二醇取代显着抑制了 CDK1 和 CDK2,这两种酶对于细胞分裂和癌症生长至关重要 (Lee 等人,2011)。

材料科学和聚合物研究

吡咯烷衍生物也在材料科学中得到探索,特别是在导电聚合物和电致变色材料的合成中。这些应用受益于化合物的稳定性和电学性质。例如,Ertas 等人。(2004) 合成了并表征了琥珀酸双-(4-吡咯-1-基-苯基) 酯的导电共聚物,展示了它们由于其良好的导电性和热稳定性而在电致变色器件中的潜力 (Ertas 等人,2004)。

作用机制

Target of Action

Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a part of many bioactive molecules with target selectivity .

Mode of Action

The pyrrolidine ring, a key component of this compound, contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This phenomenon, known as “pseudorotation”, can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds containing the pyrrolidine ring have been found to influence a variety of biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules, such as the nitrogen in the pyrrolidine ring, is a common strategy in drug design to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

Compounds containing the pyrrolidine ring have been associated with a variety of biological activities .

Action Environment

The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates .

未来方向

Pyrrolidine derivatives, including 4-Pyrrolidin-3-yl-phenol hydrochloride, continue to attract interest in drug discovery due to their versatile scaffold and wide range of biological activities . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

属性

IUPAC Name |

4-pyrrolidin-3-ylphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c12-10-3-1-8(2-4-10)9-5-6-11-7-9;/h1-4,9,11-12H,5-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSLWCWJIPQDDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC=C(C=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

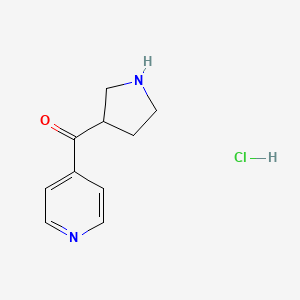

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine dihydrochloride](/img/structure/B1472038.png)

![6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-2-amine dihydrochloride](/img/structure/B1472039.png)